Bersiporocin
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Overview
Description
Bersiporocin is a novel first-in-class prolyl-tRNA synthetase inhibitor currently under clinical development. It has shown significant antifibrotic effects by downregulating collagen synthesis in various pulmonary fibrosis models . This compound is being investigated for its potential to treat idiopathic pulmonary fibrosis and other fibrotic diseases .
Preparation Methods
Bersiporocin is synthesized through a series of chemical reactions involving heterocyclic compounds. . The industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Bersiporocin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Bersiporocin has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of prolyl-tRNA synthetase and its effects on protein synthesis.
Biology: this compound is used to investigate the role of prolyl-tRNA synthetase in cellular processes and its potential as a target for antifibrotic therapies.
Medicine: The compound is being developed as a therapeutic agent for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.
Mechanism of Action
Bersiporocin exerts its effects by inhibiting prolyl-tRNA synthetase, an enzyme that conjugates proline to tRNA, which is an essential process in protein translation . By inhibiting this enzyme, this compound reduces collagen synthesis and downregulates pro-fibrotic markers, leading to its antifibrotic effects . The molecular targets and pathways involved include the inhibition of collagen synthesis and the downregulation of pro-fibrotic markers such as alpha-smooth muscle actin .
Comparison with Similar Compounds
Bersiporocin is unique in its mechanism of action as a prolyl-tRNA synthetase inhibitor. Similar compounds include:
Nintedanib: A tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis. Unlike this compound, nintedanib targets multiple tyrosine kinases involved in fibrotic processes.
Pirfenidone: An antifibrotic agent that reduces fibroblast proliferation and collagen synthesis.
This compound’s unique mechanism of action and its potential to specifically inhibit prolyl-tRNA synthetase make it a promising candidate for the treatment of fibrotic diseases .
Properties
CAS No. |
2241808-52-4 |
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Molecular Formula |
C15H19Cl2N3O |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol |
InChI |
InChI=1S/C15H19Cl2N3O/c16-10-5-6-12-15(14(10)17)19-9-20(12)8-2-3-11-13(21)4-1-7-18-11/h5-6,9,11,13,18,21H,1-4,7-8H2/t11-,13+/m1/s1 |
InChI Key |
VXCNMWNXDDMFSX-YPMHNXCESA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O |
Canonical SMILES |
C1CC(C(NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O |
Origin of Product |
United States |
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